Melting Point Elevation vs. C18 and C20 Homologues Enables Ambient-Temperature Solid-State Handling and Thermal Processing Precision
1-Bromodocosane (C22) melts at 44–46 °C, substantially higher than 1-bromooctadecane (C18) at 25–30 °C and 1-bromoeicosane (C20) at 36–39 °C [1][2]. This 14–21 °C increase in melting point means 1-bromodocosane is a stable crystalline solid at typical ambient laboratory and manufacturing temperatures (20–25 °C), whereas C18 exists as a waxy semi-solid and C20 as a soft low-melting solid [2]. The solid-state phase transition temperature (rotator phase) for 1-bromodocosane occurs at 30 °C, whereas the corresponding transition for 1-bromotetracosane (C24) occurs at 35 °C, as determined by dielectric measurements at 10 kHz [3].
| Evidence Dimension | Melting point and solid-state phase transition temperature |
|---|---|
| Target Compound Data | Melting point: 44–46 °C; rotator transition (Ttr): 30 °C (C22Br) |
| Comparator Or Baseline | 1-Bromooctadecane (C18): m.p. 25–30 °C; 1-Bromoeicosane (C20): m.p. 36–39 °C; 1-Bromotetracosane (C24): Ttr 35 °C |
| Quantified Difference | Δm.p. (C22 vs. C18): +14 to +21 °C; Δm.p. (C22 vs. C20): +5 to +10 °C; ΔTtr (C22 vs. C24): –5 °C |
| Conditions | Literature values from multiple commercial and research sources; dielectric measurements at 10 kHz on cooling |
Why This Matters
For applications requiring stable solid-state handling at room temperature—such as gravimetric dispensing, solid-phase synthesis, or thermal energy storage with defined phase-change windows—1-bromodocosane offers a predictable crystalline state, eliminating the variability introduced by the semi-solid or near-melting behavior of C18 and C20 homologues.
- [1] TCI AMERICA. 1-Bromodocosane, Product Number B0392. View Source
- [2] ChemWhat. 1-Bromoicosane (CAS 4276-49-7). View Source
- [3] Sugiura, M., et al. (1976). Phase Transition of Normal Higher Primary Bromides. II. Dielectric Study of 1-Bromo-n-Alkanes of Even Carbon Numbers (C22 – C28). Journal of Japan Oil Chemists' Society, 25(8), 485-489. View Source
